molecular formula C11H14N2O B13831555 (S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol CAS No. 475216-28-5

(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol

Cat. No.: B13831555
CAS No.: 475216-28-5
M. Wt: 190.24 g/mol
InChI Key: INWCXCQWTQSOQE-QMMMGPOBSA-N
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Description

(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol is a chiral compound featuring a benzimidazole ring substituted with a methyl group and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Methylation: The benzimidazole ring is then methylated using methyl iodide or a similar methylating agent.

    Attachment of Propanol Side Chain:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to yield a dihydrobenzimidazole derivative.

    Substitution: The methyl group on the benzimidazole ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products

    Oxidation: Ketone or carboxylic acid derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzimidazole ring is known to bind to various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Benzimidazol-1-yl)propan-2-ol: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    (S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanol: Has a shorter side chain, which could influence its solubility and interaction with targets.

    (S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)butan-2-ol: Has a longer side chain, potentially altering its pharmacokinetic properties.

Uniqueness

(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol is unique due to its specific combination of a chiral center, a benzimidazole ring, and a propanol side chain. This structure may confer distinct properties, such as enhanced binding affinity to certain biological targets or improved solubility in organic solvents.

Properties

CAS No.

475216-28-5

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(2S)-1-(2-methylbenzimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C11H14N2O/c1-8(14)7-13-9(2)12-10-5-3-4-6-11(10)13/h3-6,8,14H,7H2,1-2H3/t8-/m0/s1

InChI Key

INWCXCQWTQSOQE-QMMMGPOBSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2N1C[C@H](C)O

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(C)O

Origin of Product

United States

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